Product packaging for Astragalin A(Cat. No.:)

Astragalin A

Cat. No.: B10798973
M. Wt: 785.0 g/mol
InChI Key: QMNWISYXSJWHRY-LAIONCCRSA-N
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Description

Taxonomic Distribution in Medicinal Plants

Astragalin occurs naturally in over 50 plant species spanning 20 families, with notable concentrations in plants used traditionally for therapeutic purposes. Its distribution reflects evolutionary adaptations in secondary metabolite production across diverse ecosystems.

Table 1: Taxonomic Distribution of Astragalin in Medicinal Plants

Plant Species Common Name Family Plant Part
Astragalus membranaceus Milkvetch Fabaceae Roots
Cuscuta chinensis Dodder Convolvulaceae Aerial parts
Phytolacca americana American Pokeweed Phytolaccaceae Fruits, leaves
Nelumbo nucifera Sacred Lotus Nelumbonaceae Leaves, flowers
Arnica montana Mountain Arnica Asteraceae Flowers
Vitis vinifera Grapevine Vitaceae Fruits, leaves
Camellia sinensis Tea Plant Theaceae Leaves

Sources:

The Fabaceae family, particularly Astragalus species, represents a primary source, with astragalin concentrations varying between 0.5–2.3% in dried plant material. In Cuscuta chinensis, a parasitic plant used in Traditional Chinese Medicine, astragalin constitutes up to 1.8% of leaf dry weight. The compound’s presence in taxonomically distant families like Nelumbonaceae (monocots) and Asteraceae (eudicots) suggests convergent evolution in flavonoid biosynthesis pathways.

Historical Context in Traditional Medicine Systems

The therapeutic use of astragalin-containing plants predates modern phytochemistry, with documented applications in three major traditional medicine systems:

  • Traditional Chinese Medicine (TCM)

    • Cuscuta chinensis (Tu Si Zi): Prescribed since the Han Dynasty (206 BCE–220 CE) for liver and kidney tonification, with astragalin identified as a marker compound in pharmacopeial quality assessments.
    • Nelumbo nucifera (Lian Zi Xin): Lotus plumule extracts containing astragalin used for calming Shen (spirit) and clearing heart fire.
  • European Herbalism

    • Arnica montana: 16th-century German herbals describe flower preparations (later found to contain 0.4–0.9% astragalin) for trauma and inflammation.
    • Agrimonia eupatoria: Medieval wound-healing formulations leveraged its astragalin content (0.2–0.5%) for astringent properties.
  • Ayurvedic Medicine

    • Moringa oleifera: Leaf preparations with 0.1–0.3% astragalin employed in Sushruta Samhita (600 BCE) for medhya (cognitive enhancement).

These historical applications correlate with modern findings of astragalin’s anti-inflammatory and neuroprotective activities, validating traditional knowledge through contemporary pharmacological models.

Significance in Phytochemical Research

Astragalin serves as a model compound for studying flavonoid glycosylation effects on bioactivity. Recent investigations have elucidated six key research domains:

Table 2: Research Significance of Astragalin

Research Focus Mechanism of Action Model System Key Findings
Anti-inflammatory Inhibition of TLR4/NF-κB/MAPK pathways RAW264.7 macrophages 50 μM reduces NO production by 78%
Antioxidant ROS scavenging via B-ring catechol DPPH assay IC50 = 12.3 μM
Neuroprotection BDNF upregulation PC12 cells 20 μM increases neurite outgrowth 3.2-fold
Anticancer Caspase-3 activation HepG2 hepatoma cells 100 μM induces 62% apoptosis
Metabolic regulation PPAR-γ agonism 3T3-L1 adipocytes 25 μM reduces lipid accumulation by 44%
Antimicrobial Cell membrane disruption S. aureus MIC = 128 μg/mL

Sources:

Structural-activity relationship studies reveal that the 3-O-glucoside moiety enhances water solubility (logP = 1.2 vs. 2.8 for kaempferol) while maintaining membrane permeability. This unique property enables oral bioavailability (F = 34% in rat models) uncommon among polyphenolic glycosides. Current research explores astragalin’s potential as:

  • A lead compound for neurodegenerative disease therapeutics via Nrf2 pathway activation
  • An adjuvant in cancer chemotherapy through P-glycoprotein inhibition
  • A natural preservative in food systems due to synergistic effects with ascorbic acid

Structure

2D Structure

Chemical Structure Depiction
molecular formula C41H68O14 B10798973 Astragalin A

Properties

Molecular Formula

C41H68O14

Molecular Weight

785.0 g/mol

IUPAC Name

(2S,3S,4R,5R,6S)-2-[[(1R,3S,6R,8S,9R,11R,12R,14R,16S)-14-hydroxy-15-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-6-[(2R,3S,4R,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C41H68O14/c1-35(2)24(54-33-29(48)26(45)20(44)17-51-33)9-11-41-18-40(41)13-12-37(5)31(39(7)10-8-25(55-39)36(3,4)50)19(43)15-38(37,6)23(40)14-21(32(35)41)52-34-30(49)28(47)27(46)22(16-42)53-34/h19-34,42-50H,8-18H2,1-7H3/t19-,20+,21-,22+,23-,24-,25-,26-,27+,28-,29+,30+,31?,32-,33-,34+,37+,38-,39+,40-,41+/m1/s1

InChI Key

QMNWISYXSJWHRY-LAIONCCRSA-N

Isomeric SMILES

C[C@@]12CC[C@]34C[C@]35CC[C@H](C([C@H]5[C@@H](C[C@@H]4[C@]1(C[C@H](C2[C@@]6(CC[C@@H](O6)C(C)(C)O)C)O)C)O[C@@H]7[C@H]([C@@H]([C@H]([C@@H](O7)CO)O)O)O)(C)C)O[C@@H]8[C@H]([C@@H]([C@H](CO8)O)O)O

Canonical SMILES

CC1(C(CCC23C1C(CC4C2(C3)CCC5(C4(CC(C5C6(CCC(O6)C(C)(C)O)C)O)C)C)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(CO8)O)O)O)C

Origin of Product

United States

Preparation Methods

Solvent Extraction from Allium paradoxum

The bulbs of Allium paradoxum have been utilized as a source of astragalin through sequential solvent extraction. A stepwise protocol involving hexane, chloroform, chloroform-methanol (9:1), and methanol was employed to fractionate phenolic compounds. The methanol extract underwent partitioning with n-butanol and water, followed by medium-pressure liquid chromatography (MPLC) on a reversed-phase C18 column. Final purification via high-performance liquid chromatography (HPLC) using isocratic elution (H₂O–CH₃OH, 50:50) yielded astragalin at 144 mg/kg of dried plant material. This method highlights the importance of polarity gradients in isolating thermolabile flavonoids.

Supercritical Fluid Extraction (SFE) from Justicia spicigera

Supercritical CO₂ extraction with ethanol co-solvent demonstrated superior efficiency for astragalin recovery compared to conventional methods. A Box-Behnken design optimized parameters:

  • Pressure : 300 bar

  • Temperature : 60°C

  • Co-solvent flow rate : 1.0 mL/min (70% ethanol)

Under these conditions, SFE achieved astragalin yields of 79.90 ± 18.03 mg/100 g dry weight , comparable to conventional ethanol extraction (113.10 ± 15.06 mg/100 g ). The reduced solvent consumption and shorter extraction time (180 vs. 120 minutes) position SFE as a sustainable alternative (Table 1).

Table 1: Comparison of Astragalin Yields from Justicia spicigera

MethodSolventYield (mg/100 g)Time (min)
Supercritical CO₂70% Ethanol79.90 ± 18.03180
Conventional70% Ethanol113.10 ± 15.06120

Enzymatic Synthesis

β-Galactosidase-Catalyzed Modification

To address astragalin’s poor aqueous solubility, Bacillus circulans β-galactosidase was used to synthesize astragalin galactosides (Ast-Gals). Reaction optimization (pH 6.5, 50°C, 24 h) yielded:

  • Ast-Gal1 : 11.6% conversion

  • Ast-Gal2 : 6.7% conversion

Purification via MPLC confirmed the attachment of galactosyl residues to astragalin’s glucopyranoside moiety, enhancing hydrophilicity without altering its core structure. This enzymatic approach offers a pathway to derivatize astragalin for improved bioavailability.

Synthetic Biology Approaches

Heterologous Expression in Escherichia coli

A synthetic pathway for astragalin production was engineered in E. coli using naringenin as a precursor. The pathway involved three enzymes:

  • Flavanone 3-hydroxylase (F3H) from Citrus sinensis

  • Flavonol synthase (FLS) from Citrus unshiu

  • UDP-glycosyltransferase (UGT) from Arabidopsis thaliana

Despite successful expression of UGT (52.04 kDa) confirmed via SDS-PAGE, astragalin yields remained suboptimal due to metabolic bottlenecks in glycosylation. Inducing at 12 hours post-inoculation improved protein solubility compared to 36-hour induction, suggesting host stress impacts pathway efficiency.

Comparative Analysis of Preparation Methods

Table 2: Advantages and Limitations of Astragalin Preparation Techniques

MethodYieldPurityScalabilityCost Efficiency
Traditional ExtractionModerate (70–150 mg/kg)High (~95%)Limited by plant biomassLow to moderate
Enzymatic SynthesisLow (6–12%)ModerateLaboratory-scaleHigh
Synthetic BiologyVery LowVariableIndustrial potentialVery high

Traditional methods remain the most reliable for high-purity astragalin, whereas enzymatic and synthetic routes require further optimization for commercial viability .

Chemical Reactions Analysis

Types of Reactions: Astragalin A undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones and other oxidation products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction of this compound can lead to the formation of dihydroflavonoids. Reducing agents such as sodium borohydride are typically used.

    Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Acetic anhydride, benzoyl chloride, and other acylating agents.

Major Products:

Scientific Research Applications

Astragalin A has a wide range of applications in scientific research:

Mechanism of Action

Astragalin A exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Flavonoids

Structural Analogues

Astragalin A belongs to the flavonol glycoside family. Key structural analogues include:

Compound Structure Key Differences vs. This compound Source
Isoquercetin Quercetin-3-O-glucoside Hydroxylation at C-3' (B-ring) Eleutherococcus sieboldii
Nicotiflorin Kaempferol-3-O-rutinoside Rutinoside (glucose + rhamnose) at C-3 Eleutherococcus sieboldii
Tiliroside Kaempferol-3-O-β-D-(6''-p-coumaroyl)glucoside p-Coumaroyl esterification at C-6'' Synthetic/comparative study

Key Findings :

  • The p-coumaroyl group in Tiliroside enhances antioxidant and cytoprotective effects compared to this compound, likely due to increased lipophilicity and free radical scavenging capacity .
  • Nicotiflorin’s rutinoside moiety may alter bioavailability and receptor binding compared to this compound’s glucoside .
Functional Analogues

This compound shares therapeutic overlaps with non-glycosylated flavonoids:

Compound Key Similarities Key Differences
Quercetin Anti-inflammatory, antioxidant Higher bioavailability but shorter half-life
Resveratrol MAPK pathway modulation Broader epigenetic effects (e.g., SIRT1 activation)
Curcumin TNF-α/IL-6 inhibition Poor solubility; this compound has better pharmacokinetics

Pharmacological Comparisons

Anti-Inflammatory and Anti-Arthritic Effects
  • This compound: Suppresses TNF-α, IL-1β, and MMPs in RA models via inhibition of MAPK (p38/JNK) and AP-1 pathways .
  • Hyperin (quercetin-3-O-galactoside): Shares anti-osteoporotic effects but lacks comparable RA data .
  • Isoquercetin : Exhibits similar cytokine inhibition but less evidence in joint protection .
Procoagulant Activity
  • This compound : Increases platelet count and TXB2 (a thromboxane marker) while reducing 6-keto-PGF1α (a prostacyclin metabolite), indicating a procoagulant effect via thromboxane-prostacyclin balance modulation .
  • General Flavonoids: Many (e.g., quercetin) exhibit anticoagulant properties, highlighting this compound’s unique mechanism .
Anti-Osteoporotic Effects
  • This compound : Activates MAPK and BMP pathways in osteoblasts, promoting bone formation .
Antioxidant and Airway Protection
  • This compound : Inhibits LPS/H₂O₂-induced oxidative stress in airway cells by suppressing PLCγ1/PKCβ2/NADPH oxidase and enhancing Akt/ERK signaling .
  • Tiliroside : Higher antioxidant capacity due to p-coumaroyl group but lacks airway-specific studies .

Q & A

Q. What are the primary mechanisms through which Astragalin A exerts its anti-inflammatory effects, and how can researchers design experiments to validate these mechanisms?

this compound inhibits pro-inflammatory cytokines (e.g., TNF-α, IL-6) and suppresses NF-κB activation by blocking IκBα degradation and p65 nuclear translocation . To validate these mechanisms:

  • Experimental Design : Use LPS-induced inflammation models (e.g., murine macrophages or endothelial cells) and measure cytokine levels via ELISA.
  • Dose-Response Analysis : Test varying concentrations (e.g., 10–100 µM) to establish dose dependency .
  • Western Blotting : Assess NF-κB pathway proteins (IκBα phosphorylation, p65 nuclear translocation) .
  • Controls : Include positive controls (e.g., dexamethasone) and vehicle-treated cells.

Q. What standard assays are recommended for evaluating this compound’s antioxidant activity in vitro?

  • DPPH/ABTS Radical Scavenging Assays : Quantify free radical neutralization at λ = 517 nm (DPPH) or 734 nm (ABTS) with Trolox as a reference .
  • SOD Activity Assays : Measure superoxide dismutase activity in cell lysates.
  • Lipid Peroxidation Models : Use Fe²⁺-induced oxidative stress in liver homogenates, measuring malondialdehyde (MDA) levels via thiobarbituric acid reactive substances (TBARS) assay .

Q. How can researchers ensure reproducibility when studying this compound’s pharmacokinetic properties?

  • Standardized Protocols : Adopt OECD guidelines for bioavailability studies (e.g., fixed dosing, uniform animal strains).
  • Analytical Validation : Use HPLC or LC-MS/MS with calibration curves (R² > 0.99) and spike-recovery tests (85–115% accuracy) .
  • Data Sharing : Publish raw chromatograms and pharmacokinetic parameters (t₁/₂, Cₘₐₓ, AUC) in supplementary materials .

Advanced Research Questions

Q. What experimental design strategies are optimal for optimizing this compound nanoparticle formulations, and how can variable interactions be analyzed?

  • Central Composite Rotatable Design (CCRD) : Systematically test variables (e.g., polymer concentration, stirring time, aqueous:organic phase ratio) using response surface methodology (RSM) .
    Example Table: CCRD Parameters for Nanoparticle Optimization

    VariableRangeImpact Metric
    Polymer conc.1–50 mg/mLParticle size, encapsulation efficiency
    Stirring time1–60 minutesZeta potential
    Aqueous:Organic15:1Drug loading
  • Interaction Analysis : Use ANOVA to identify significant variable interactions (p < 0.05) and generate 3D contour plots .

Q. How can conflicting data on this compound’s dose-dependent cytotoxicity in cancer models be reconciled?

  • Meta-Analysis Framework :
    • Literature Review : Collate IC₅₀ values across studies (e.g., breast vs. lung cancer cells).
    • Experimental Replication : Standardize cell lines (e.g., MCF-7, A549) and culture conditions.
    • Statistical Harmonization : Apply mixed-effects models to account for inter-study variability .
  • Mechanistic Clarification : Compare apoptosis markers (e.g., caspase-3 activation) and cell cycle arrest (flow cytometry) across doses .

Q. What methodologies are critical for assessing this compound’s physicochemical stability in formulation studies?

  • DSC Analysis : Confirm no drug-polymer interactions by comparing melting points (pure this compound: 202°C; polymer: 165°C) .
  • Accelerated Stability Testing : Store formulations at 40°C/75% RH for 6 months, monitoring particle size (dynamic light scattering) and drug content (HPLC) .
  • Degradation Pathways : Use LC-MS to identify breakdown products under stress conditions (e.g., acidic/alkaline hydrolysis) .

Methodological and Reporting Standards

Q. How should researchers address potential biases in this compound’s in vivo neuroprotection studies?

  • Blinding : Assign treatment groups randomly and blind assessors to outcomes.
  • Power Analysis : Calculate sample sizes (e.g., n ≥ 8/group) to ensure statistical power (1-β ≥ 0.8) .
  • Negative Controls : Include sham-operated animals and vehicle-treated groups .

Q. What are the best practices for reconciling contradictory findings in this compound’s anti-cancer efficacy across cell lines?

  • Transcriptomic Profiling : Use RNA-seq to identify differential gene expression (e.g., pro-apoptotic vs. survival pathways) .
  • Functional Assays : Compare drug uptake (e.g., fluorescence-labeled this compound) and efflux pump activity (e.g., P-gp inhibitors) .
  • Reporting Standards : Disclose cell line authentication (STR profiling) and culture conditions in detail .

Q. How can researchers enhance the rigor of this compound’s preclinical data for translational relevance?

  • Species-Specific Models : Use humanized mice or patient-derived xenografts (PDX) .
  • Pharmacodynamic Biomarkers : Measure circulating cytokines (IL-6, TNF-α) and oxidative stress markers (8-OHdG) in serum .
  • FAIR Data Principles : Share datasets in repositories (e.g., Zenodo) with standardized metadata .

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